molecular formula C13H18FNO B2900340 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine CAS No. 1469306-93-1

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine

Cat. No.: B2900340
CAS No.: 1469306-93-1
M. Wt: 223.291
InChI Key: ADFBBMMNMXHTGG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a dimethyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine typically involves multi-step reactions. One common approach starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and cyclization to form the desired pyrrolidine ring. Key reagents used in these steps include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyacetophenone
  • 3-Fluoro-4-methoxybenzaldehyde

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine is unique due to its combination of a fluorine atom and a methoxy group on the phenyl ring, coupled with a dimethyl-substituted pyrrolidine ring. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-13(2)10(6-7-15-13)9-4-5-12(16-3)11(14)8-9/h4-5,8,10,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBBMMNMXHTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC(=C(C=C2)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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